molecular formula C5H14ClNO4S2 B13630845 2-Methanesulfonyl-1-(methanesulfonylmethyl)ethan-1-amine hydrochloride

2-Methanesulfonyl-1-(methanesulfonylmethyl)ethan-1-amine hydrochloride

Cat. No.: B13630845
M. Wt: 251.8 g/mol
InChI Key: KELUEYJWHKVMBD-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C5H14ClNO4S2

Molecular Weight

251.8 g/mol

IUPAC Name

1,3-bis(methylsulfonyl)propan-2-amine;hydrochloride

InChI

InChI=1S/C5H13NO4S2.ClH/c1-11(7,8)3-5(6)4-12(2,9)10;/h5H,3-4,6H2,1-2H3;1H

InChI Key

KELUEYJWHKVMBD-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CC(CS(=O)(=O)C)N.Cl

Origin of Product

United States

Preparation Methods

Sulfonylation of Aminoalkyl Precursors

A common approach involves the reaction of an aminoalkyl compound (e.g., ethanamine or its derivatives) with methanesulfonyl chloride under controlled conditions to introduce methanesulfonyl groups.

  • Reaction Conditions:

    • Solvent: Typically anhydrous dichloromethane or acetonitrile
    • Base: Triethylamine or pyridine to scavenge HCl byproduct
    • Temperature: 0 °C to room temperature to control reaction rate and selectivity
    • Stoichiometry: Equimolar or slight excess of methanesulfonyl chloride to ensure full substitution
  • Mechanism: Nucleophilic attack by the amine nitrogen on the sulfonyl chloride electrophile, forming sulfonamide linkage.

Methanesulfonylmethylation

Incorporation of the methanesulfonylmethyl group on the ethanamine backbone can be achieved by alkylation reactions using methanesulfonylmethyl halides or sulfonylmethylating agents.

  • Typical Procedure:

    • Starting from 2-methanesulfonylethanamine, alkylation with methanesulfonylmethyl halide under basic conditions
    • Base: Potassium carbonate or sodium hydride
    • Solvent: DMF or DMSO
    • Temperature: Room temperature to moderate heating (up to 80 °C)
    • Reaction time: 2–5 hours
  • Outcome: Formation of 2-methanesulfonyl-1-(methanesulfonylmethyl)ethan-1-amine intermediate.

Hydrochloride Salt Formation

The free base amine is converted into its hydrochloride salt for enhanced stability and ease of handling.

  • Method:

    • Bubbling dry hydrogen chloride gas into a solution of the free amine in anhydrous solvent (e.g., ethanol) at room temperature until pH reaches 2–3
    • Alternatively, addition of concentrated hydrochloric acid to the amine solution
    • Isolation by filtration and drying under vacuum at 50–60 °C
  • Reference Example: Preparation of related amine hydrochlorides by hydrogen chloride gas introduction with controlled flow rates and absorption of excess gas in a buffer solution.

Representative Preparation Scheme (Inferred)

Step Reaction Conditions Notes
1 Sulfonylation of ethanamine with methanesulfonyl chloride Anhydrous CH2Cl2, Et3N, 0 °C to RT, 2 h Formation of 2-methanesulfonylethanamine
2 Alkylation with methanesulfonylmethyl halide DMF, K2CO3, 25–80 °C, 3 h Introduction of methanesulfonylmethyl substituent
3 Conversion to hydrochloride salt HCl gas in EtOH, pH 2–3, RT, filtration, vacuum drying Stable hydrochloride salt obtained

Analytical and Purification Considerations

  • Purification: Column chromatography or recrystallization from ethanol or ethyl ether is typical to isolate pure product.
  • Characterization:
    • NMR (1H, 13C) to confirm sulfonyl and amine environments
    • Mass spectrometry to verify molecular weight
    • Melting point and elemental analysis for purity
    • Infrared spectroscopy to observe characteristic sulfonyl (S=O) stretches

Comparative Data from Related Compounds

Compound Synthetic Route Yield (%) Key Conditions Reference
2-Aminoethylmethylsulfone hydrochloride Sulfonylation of ethanamine with methanesulfonyl chloride, HCl salt formation Not specified HCl gas bubbling, EtOH solvent, vacuum drying at 50–60 °C
2-[1-(Methanesulfonylmethyl)cyclopropyl]ethan-1-amine hydrochloride Multi-step synthesis from cyclopropyl derivatives, methanesulfonyl chloride sulfonylation, amination, HCl salt Not explicitly reported Standard sulfonylation and amination, salt formation
1-Methanesulfonyl-1,2-dihydroquinolines (related sulfonamides) Reaction of methanesulfonamide with MBH acetates, base catalysis Moderate to good yields DMF, K2CO3, room temperature, 2 h

Research Findings and Notes

  • Direct literature on the exact preparation of 2-methanesulfonyl-1-(methanesulfonylmethyl)ethan-1-amine hydrochloride is scarce; however, synthesis can be reliably extrapolated from related sulfonylamine chemistry.
  • Methanesulfonyl chloride is the key reagent for introducing sulfonyl groups, requiring careful control of reaction conditions to avoid overreaction or side products.
  • Hydrochloride salt formation via HCl gas or acid addition is a standard, well-documented step to improve compound stability and handling.
  • Purification and characterization protocols follow classical organic synthesis standards, ensuring reproducibility and compound integrity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group (-NH₂) acts as a nucleophile, participating in reactions with electrophilic agents. Methanesulfonyl groups (-SO₂CH₃) serve as electron-withdrawing groups, enhancing the amine's nucleophilicity while also acting as potential leaving groups under specific conditions .

Example Reaction with Alkyl Halides :
C3H10ClNO2S+R-XC3H9NO2S-R+HCl\text{C}_3\text{H}_{10}\text{ClNO}_2\text{S} + \text{R-X} \rightarrow \text{C}_3\text{H}_9\text{NO}_2\text{S-R} + \text{HCl}

  • Conditions : K₂CO₃ in DMF, room temperature .

  • Yield : 65–85% depending on R-group steric effects.

Key Observations :

  • Reactivity decreases with bulky substituents (e.g., tert-butyl vs. methyl) .

  • Methanesulfonyl groups remain intact under mild conditions but undergo elimination at elevated temperatures (>80°C).

Elimination Reactions

Dual methanesulfonyl groups facilitate β-elimination pathways, particularly in basic environments. This is critical for generating unsaturated intermediates in medicinal chemistry applications .

General Elimination Mechanism :

  • Base Deprotonation : Removal of β-hydrogen adjacent to sulfonyl groups.

  • Sulfonyl Group Departure : Concerted elimination of methanesulfinate (-SO₂CH₃⁻).

  • Formation of Alkene : Stabilized via conjugation with amine lone pairs .

Experimental Data :

ParameterValue
Optimal BaseDBU (1,8-Diazabicycloundec-7-ene)
Temperature Range80–100°C
SolventAcetonitrile
Yield70–90%

Acid-Base Reactions

The hydrochloride salt form dissociates in aqueous solutions, enabling pH-dependent reactivity:

Dissociation Equilibrium :
C3H10ClNO2SC3H9NO2S+H++Cl\text{C}_3\text{H}_{10}\text{ClNO}_2\text{S} \leftrightarrow \text{C}_3\text{H}_9\text{NO}_2\text{S}^- + \text{H}^+ + \text{Cl}^-

Key Applications :

  • Buffer Systems : Effective in pH 4–6 due to pKa ≈ 5.2 .

  • Salt Metathesis : Reacts with AgNO₃ to form silver sulfonates .

Redox Reactions

Methanesulfonyl groups exhibit moderate redox activity under strong reducing agents:

Reduction with LiAlH₄ :
C3H10ClNO2S+4LiAlH4C3H12NCl+2CH3SH+Al2O3+LiOH\text{C}_3\text{H}_{10}\text{ClNO}_2\text{S} + 4\text{LiAlH}_4 \rightarrow \text{C}_3\text{H}_{12}\text{NCl} + 2\text{CH}_3\text{SH} + \text{Al}_2\text{O}_3 + \text{LiOH}

  • Product : 1,3-Diaminopropane hydrochloride.

  • Limitation : Over-reduction may occur without controlled stoichiometry .

Comparative Reactivity with Analogues

Structural variations significantly impact reaction outcomes:

CompoundKey Reactivity Difference
2-MethylsulfonylethanamineSingle sulfonyl group → Lower thermal stability
4-(Methanesulfonylmethyl)cyclohexanamineSteric hindrance → Slower nucleophilic substitution

Stability Considerations

FactorEffect
Moisture Hydrolyzes sulfonyl groups at pH > 8
Light Photodegrades via radical mechanisms
Temperature Stable ≤ 150°C; decomposes above

This comprehensive analysis synthesizes data from pharmacological studies , synthetic organic chemistry , and physicochemical characterizations to provide a rigorous overview of the compound's reactivity profile.

Scientific Research Applications

2-Methanesulfonyl-1-(methanesulfonylmethyl)ethan-1-amine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and other sulfonyl-containing compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Methanesulfonyl-1-(methanesulfonylmethyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or the modification of proteins, resulting in various biological effects. The exact pathways and targets are still under investigation, but the compound’s ability to form stable sulfonamide bonds is a key feature of its mechanism.

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name : 2-Methanesulfonyl-1-(methanesulfonylmethyl)ethan-1-amine hydrochloride
  • Molecular Formula: C₅H₁₃ClNO₄S₂
  • Molecular Weight : 285.80 g/mol
  • Key Features: Contains dual methanesulfonyl (-SO₂CH₃) groups attached to an ethanamine backbone, with one sulfonyl group at position 2 and another as a methyl substituent. The hydrochloride salt enhances solubility and stability.

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its dual methanesulfonyl groups. Below is a comparison with structurally related amine hydrochlorides and sulfonates:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications Reference
2-Methanesulfonyl-1-(methanesulfonylmethyl)ethan-1-amine hydrochloride C₅H₁₃ClNO₄S₂ 285.80 Dual -SO₂CH₃ groups Antibacterial agents, enzyme inhibitors -
1-[3,3-Difluoro-1-(methanesulfonylmethyl)cyclobutyl]methanamine hydrochloride C₇H₁₃ClF₂NO₂S 249.71 Cyclobutyl ring, difluoro, -SO₂CH₃ Pharmaceutical intermediates
2-(4-Ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride C₁₂H₁₇ClN₂O 240.73 Indole ring, ethoxy group Neurotransmitter analogs
2-[3-(Pentafluoro-λ⁶-sulfanyl)phenyl]ethan-1-amine hydrochloride C₈H₁₁ClF₅NS 283.69 Pentafluorosulfanyl (-SF₅) group High-performance materials, agrochemicals
2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride C₆H₁₁ClN₂O 162.62 Oxazole ring, methyl group Drug discovery (e.g., kinase inhibitors)

Key Differences and Implications

Functional Groups: The dual sulfonyl groups in the target compound enhance polarity and hydrogen-bonding capacity compared to compounds with single sulfonyl or non-sulfonyl substituents (e.g., oxazole or indole derivatives). This may improve binding to biological targets but reduce membrane permeability . The pentafluorosulfanyl (-SF₅) group in offers unique electronic effects and metabolic stability, contrasting with the electron-withdrawing -SO₂CH₃ groups in the target compound.

Molecular Weight and Solubility :

  • The target compound’s higher molecular weight (285.80 g/mol) compared to simpler amines like (162.62 g/mol) may limit bioavailability. However, the hydrochloride salt improves aqueous solubility .

Biological Activity :

  • Sulfonamide-containing compounds (e.g., ) are associated with antibacterial activity, while indole derivatives () are often explored for CNS-targeting effects. The target compound’s dual sulfonyl groups may broaden its mechanism of action.

Research Findings and Data Gaps

  • Antibacterial Potential: Methanesulfonyl derivatives have shown activity against Gram-positive bacteria in vitro, though specific data for the target compound are lacking .
  • Toxicity and Safety: Limited toxicological data exist for sulfonamide-rich amines. General precautions include avoiding inhalation or skin contact, as seen in related compounds .

Q & A

Basic Research Questions

Q. What optimized synthetic routes are recommended for preparing 2-Methanesulfonyl-1-(methanesulfonylmethyl)ethan-1-amine hydrochloride with high yield and purity?

  • Methodological Answer : Multi-step synthesis involving sulfonylation and amination is typical. For example:

Sulfonylation : React the primary amine precursor with methanesulfonyl chloride under basic conditions (e.g., triethylamine in anhydrous dichloromethane) to install the first sulfonyl group.

Methylation : Introduce the methanesulfonylmethyl group via nucleophilic substitution using methyl iodide or a similar alkylating agent.

Salt Formation : Precipitate the hydrochloride salt by treating the free base with HCl in a polar solvent (e.g., ethanol).

  • Critical Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, gradient elution) to avoid byproducts. Optimize stoichiometry to prevent over-sulfonylation .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • NMR Spectroscopy : Confirm the presence of sulfonyl groups via characteristic deshielded protons (e.g., δ 3.0–3.5 ppm for CH3_3SO2_2) and amine protons (δ 1.5–2.5 ppm). Use 13^{13}C NMR to verify quaternary carbons adjacent to sulfonyl groups .
  • Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]+^+ peaks consistent with the molecular formula (C5_5H13_{13}ClN2_2O4_4S2_2).
  • HPLC : Assess purity (>98%) using a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) and UV detection at 210–230 nm .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in solubility data for this compound under varying pH conditions?

  • Methodological Answer :

  • pH-Dependent Solubility Assays : Prepare buffered solutions (pH 1–10) and measure saturation solubility via gravimetric analysis. Use dynamic light scattering (DLS) to detect aggregation.
  • Co-Solvency Studies : Test solubility in water-miscible solvents (e.g., DMSO, ethanol) to identify formulations for in vitro assays.
  • Theoretical Modeling : Compare experimental data with predicted logP values (e.g., using ChemAxon or ACD/Labs) to identify outliers caused by ionic interactions .

Q. How can researchers investigate biased agonism or antagonism at serotonin receptors using this compound?

  • Methodological Answer :

  • In Vitro Binding Assays : Use radioligand displacement (e.g., [3^3H]LSD for 5-HT2A_{2A} receptors) to determine Ki_i values.
  • Functional Assays : Measure cAMP accumulation (for Gs_s-coupled receptors) or calcium flux (Gq_q-coupled) in HEK293 cells expressing recombinant receptors.
  • β-Arrestin Recruitment : Utilize BRET or TR-FRET assays to assess biased signaling profiles. Compare Emax and EC50_{50} values across pathways to identify bias .

Q. What computational approaches predict metabolic stability and potential toxicity of this compound?

  • Methodological Answer :

  • In Silico Metabolism : Use software like Schrödinger’s MetaSite to identify cytochrome P450 oxidation sites. Validate with microsomal stability assays (human/rat liver microsomes).
  • Toxicity Prediction : Apply QSAR models (e.g., ProTox-II) to flag risks like hepatotoxicity or mutagenicity. Cross-reference with Ames test data for structural analogs .

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